molecular formula C16H14O3 B13418093 2,2'-Diacetyldiphenyl Oxide

2,2'-Diacetyldiphenyl Oxide

Cat. No.: B13418093
M. Wt: 254.28 g/mol
InChI Key: OXEKUAJMDLXULR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Diacetyldiphenyl Oxide typically involves the reaction of phenol derivatives with acetyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of 2,2’-Diacetyldiphenyl Oxide may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Diacetyldiphenyl Oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

2,2’-Diacetyldiphenyl Oxide has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

    2,2’-Dihydroxybiphenyl: Similar structure but with hydroxyl groups instead of acetyl groups.

    2,2’-Dimethoxybiphenyl: Contains methoxy groups instead of acetyl groups.

    2,2’-Dinitrobiphenyl: Contains nitro groups instead of acetyl groups.

Uniqueness: 2,2’-Diacetyldiphenyl Oxide is unique due to its acetyl groups, which impart specific chemical reactivity and potential biological activities. This distinguishes it from other biphenyl derivatives that may have different substituents and properties .

Properties

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

1-[2-(2-acetylphenoxy)phenyl]ethanone

InChI

InChI=1S/C16H14O3/c1-11(17)13-7-3-5-9-15(13)19-16-10-6-4-8-14(16)12(2)18/h3-10H,1-2H3

InChI Key

OXEKUAJMDLXULR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1OC2=CC=CC=C2C(=O)C

Origin of Product

United States

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